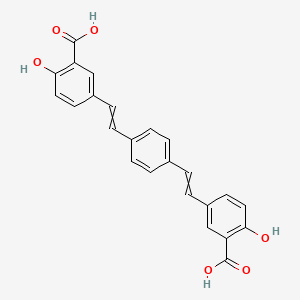
3'-(2-Hydroxy-3-methoxy-5-nitrobenzylideneamino)acetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(2-Hydroxy-3-methoxy-5-nitrobenzylideneamino)acetophenone is a chemical compound with the molecular formula C16H14N2O5 and a molecular weight of 314.3 g/mol . This compound is known for its unique structure, which includes a benzylideneamino group attached to an acetophenone moiety, along with hydroxy, methoxy, and nitro substituents on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(2-Hydroxy-3-methoxy-5-nitrobenzylideneamino)acetophenone typically involves the condensation reaction between 2-hydroxy-3-methoxy-5-nitrobenzaldehyde and 3-aminoacetophenone . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, and in the presence of an acid catalyst like hydrochloric acid or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3’-(2-Hydroxy-3-methoxy-5-nitrobenzylideneamino)acetophenone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3’-(2-Hydroxy-3-methoxy-5-nitrobenzylideneamino)acetophenone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3’-(2-Hydroxy-3-methoxy-5-nitrobenzylideneamino)acetophenone involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 3’-(2-Hydroxy-3-methoxybenzylideneamino)acetophenone
- 2’-(2-Ethoxy-5-nitrobenzyloxy)acetophenone
- 3’-(2-Hydroxy-3-methoxybenzylamino)acetophenone
- 4’-(2-Hydroxy-3-methoxybenzylideneamino)acetophenone
- 4’-(2-Hydroxy-3-methoxybenzylamino)acetophenone
Uniqueness
3’-(2-Hydroxy-3-methoxy-5-nitrobenzylideneamino)acetophenone is unique due to the presence of both nitro and methoxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C16H14N2O5 |
|---|---|
Molecular Weight |
314.29 g/mol |
IUPAC Name |
1-[3-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]phenyl]ethanone |
InChI |
InChI=1S/C16H14N2O5/c1-10(19)11-4-3-5-13(6-11)17-9-12-7-14(18(21)22)8-15(23-2)16(12)20/h3-9,20H,1-2H3 |
InChI Key |
AEJOSXXEFYMPAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N=CC2=C(C(=CC(=C2)[N+](=O)[O-])OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11939407.png)





![(4R,4aR,7aR,12bS)-1,1,2-trideuterio-9-hydroxy-3-(trideuteriomethyl)-4,4a,5,6,7a,13-hexahydro-2H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B11939458.png)


![3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B11939476.png)


![Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11939486.png)

